4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Kinase inhibitor Chemical probe Medicinal chemistry

4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2549051-92-3) is a rationally designed SAR probe for medicinal chemistry programs exploring piperazinyl-pyrimidine-morpholine chemical space. Its distinct 6-methyl, 4-morpholine substitution pattern differs critically from regioisomers (e.g., 2-methyl analog CAS 2548987-19-3) – a determinant of kinase selectivity. Procure this compound to deconvolute the position-specific contribution of methyl and morpholine groups to target engagement, cellular potency, and ADME properties. Ideal for head-to-head isomer profiling in kinase selectivity panels (KINOMEscan, HotSpot) and mutant-vs-wild-type biochemical assays. Order to generate primary pharmacological data that differentiates this chemotype from its analogs.

Molecular Formula C17H23N7O
Molecular Weight 341.4 g/mol
CAS No. 2549051-92-3
Cat. No. B6453778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS2549051-92-3
Molecular FormulaC17H23N7O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4CCOCC4
InChIInChI=1S/C17H23N7O/c1-14-12-15(23-8-10-25-11-9-23)21-17(20-14)24-6-4-22(5-7-24)16-13-18-2-3-19-16/h2-3,12-13H,4-11H2,1H3
InChIKeyXPBCXSFHHRYCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2549051-92-3): Chemical Identity and Procurement Baseline


4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2549051-92-3) is a synthetic heterocyclic small molecule (MW 341.4 g/mol, formula C₁₇H₂₃N₇O) featuring a pyrimidine core substituted at the 2-position with a pyrazinyl-piperazine moiety, at the 4-position with a morpholine ring, and at the 6-position with a methyl group . This compound is listed in commercial screening libraries as a kinase-focused chemical probe; however, at the time of this analysis, no primary research publications, peer-reviewed pharmacological datasets, or issued patents specifically disclosing biological data for this exact compound could be identified in the public domain . Its structural architecture overlaps with known piperazinyl-pyrimidine kinase inhibitor chemotypes described in the patent and medicinal chemistry literature, forming the basis for class-level positioning [1].

Why 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine Cannot Be Interchanged with Close Structural Analogs


Within the piperazinyl-pyrimidine chemical series, even minor positional isomerism or substituent variation can dramatically alter kinase selectivity profiles and cellular potency. The target compound bears a distinct substitution pattern—a 6-methyl group on the pyrimidine core, a morpholine at the 4-position, and a pyrazinyl-piperazine at the 2-position—that differentiates it from regioisomers such as 4-{2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2548987-19-3) and 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2548987-42-2) . Published structure-activity relationship (SAR) studies on related piperazinyl-pyrimidine scaffolds demonstrate that the position of the methyl substituent and the morpholine attachment point are critical determinants of kinase binding, with certain analogs showing selective inhibition of mutant PDGFR family kinases over wild-type isoforms [1]. Consequently, generic substitution without experimental verification of target engagement and selectivity for the specific positional isomer carries substantial risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2549051-92-3)


Structural Differentiation from Closest Positional Isomers

The target compound (CAS 2549051-92-3) carries a 6-methyl substitution on the pyrimidine ring with the morpholine at the 4-position. Its closest cataloged isomers include CAS 2548987-19-3 (2-methyl, morpholine at 4-position) and CAS 2549051-02-5 (no methyl, morpholine at 4-position). These represent distinct chemical entities with different InChI Keys, confirming they are non-interchangeable at the molecular level. However, no head-to-head biological data comparing these isomers are publicly available .

Kinase inhibitor Chemical probe Medicinal chemistry

Class-Level Kinase Inhibition Potential Inferred from Piperazinyl-Pyrimidine SAR

In a published study on a related piperazinyl-pyrimidine series, compound 4 demonstrated selective binding to mutant KIT and PDGFRA kinases over wild-type isoforms, and compound 15 showed potent growth inhibition of the triple-negative breast cancer cell line MDA-MB-468 [1]. The target compound shares the core piperazinyl-pyrimidine pharmacophore with these literature compounds but carries a distinct substitution pattern (6-methyl, 4-morpholine, 2-pyrazinyl-piperazine). No quantitative kinase inhibition data (IC₅₀, Kd, or % inhibition at defined concentrations) are publicly available for CAS 2549051-92-3 [1].

Kinase profiling PDGFR KIT Anticancer

Physicochemical Property Differentiation Relative to Des-Methyl and Regioisomeric Analogs

The target compound (MW 341.4, C₁₇H₂₃N₇O) differs in calculated physicochemical properties from its closest analogs. The des-methyl analog (CAS 2549051-02-5) has MW 327.4 (C₁₆H₂₁N₇O), while the 2-methyl isomer (CAS 2548987-19-3) shares the same MW but differs in connectivity. These differences affect calculated logP, hydrogen bond acceptor/donor counts, and topological polar surface area (TPSA), all of which influence permeability, solubility, and off-target promiscuity risk . No experimental solubility, logD, or permeability data are publicly available for any of these compounds .

Drug-like properties Physicochemical profiling Lead optimization

Recommended Application Scenarios for 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2549051-92-3)


Kinase Profiling and Selectivity Panel Screening

Given the class-level precedent for piperazinyl-pyrimidine compounds as kinase inhibitors with mutant-selective profiles [1], CAS 2549051-92-3 is best deployed as a screening candidate in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology Corp HotSpot) to establish its unique target engagement fingerprint relative to regioisomeric analogs. Procurement is justified when the experimental objective is to map how the 6-methyl, 4-morpholine substitution pattern influences kinase selectivity compared to the 2-methyl isomer or des-methyl analog .

Structure-Activity Relationship (SAR) Exploration in Lead Optimization

This compound serves as a rationally designed SAR probe for medicinal chemistry programs exploring the piperazinyl-pyrimidine-morpholine chemical space. Its procurement enables systematic comparison with positional isomers (CAS 2548987-19-3, CAS 2549051-02-5, CAS 2548987-42-2) to deconvolute the contribution of the methyl group position and morpholine attachment point to cellular potency, selectivity, and ADME properties . Such head-to-head SAR studies are a prerequisite for selecting a lead candidate from within this chemical series.

Mutant-Selective Kinase Inhibitor Discovery

Published evidence on related piperazinyl-pyrimidine compounds demonstrates the potential for selective inhibition of oncogenic mutant kinases (e.g., KIT and PDGFRA mutants) over wild-type counterparts [1]. CAS 2549051-92-3 may be procured for testing in mutant-vs-wild-type kinase biochemical assays and in isogenic cell line panels to determine whether the 6-methyl-4-morpholine substitution pattern enhances or diminishes mutant selectivity relative to literature compound 4.

Chemical Probe Development for Target Deconvolution

In the absence of published biological annotation, this compound is suitable for use as a chemical biology probe in chemoproteomics or cellular thermal shift assay (CETSA) experiments aimed at deconvoluting its cellular target(s) de novo. Procurement is indicated for laboratories seeking to identify novel kinase or non-kinase targets engaged by this specific chemotype, with the goal of generating primary pharmacological data that can differentiate it from its analogs [1].

Quote Request

Request a Quote for 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.